BenchChemオンラインストアへようこそ!

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide

FAAH inhibition Structure-Activity Relationship Pain

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide is a synthetic small molecule belonging to the class of fatty acid amide hydrolase (FAAH) inhibitors. It is characterized by a central phenyl ring with a 2-oxopyrrolidin-1-yl moiety at the 3-position, a methoxy group at the 4-position, and a 3-methylbutanamide tail.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 941890-00-2
Cat. No. B2831911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide
CAS941890-00-2
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESCC(C)CC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O
InChIInChI=1S/C16H22N2O3/c1-11(2)9-15(19)17-12-6-7-14(21-3)13(10-12)18-8-4-5-16(18)20/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19)
InChIKeyMKPDBZQPTFXCDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide (CAS 941890-00-2): A Specialized FAAH Inhibitor Scaffold for Pain and CNS Research


N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide is a synthetic small molecule belonging to the class of fatty acid amide hydrolase (FAAH) inhibitors. It is characterized by a central phenyl ring with a 2-oxopyrrolidin-1-yl moiety at the 3-position, a methoxy group at the 4-position, and a 3-methylbutanamide tail. This compound is structurally related to a series of FAAH inhibitors developed by Sanofi-Aventis, which are known to modulate endocannabinoid signaling for potential therapeutic applications in pain, inflammation, and neurological disorders [1]. Its specific substitution pattern differentiates it from other analogs and suggests a distinct pharmacological profile.

Why N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide Cannot Be Substituted with Other FAAH Inhibitors


FAAH inhibitors are a structurally diverse class where minor modifications to the core scaffold can lead to profound differences in potency, selectivity, and pharmacokinetics. The specific arrangement of the 2-oxopyrrolidin-1-yl and methoxy groups on the phenyl ring, combined with the branched 3-methylbutanamide tail, creates a unique pharmacophore. Generic substitution with other FAAH inhibitors like URB597 or PF-04457845, which possess entirely different core structures, would result in a complete loss of the specific protein-ligand interactions and biological effects achievable with this compound. Even within its close structural class, altering the substitution pattern can significantly impact FAAH binding, as demonstrated by Sanofi's extensive patenting of specific isomers and substitution patterns [1]. Therefore, for research requiring this precise pharmacological fingerprint, no alternative compound can be considered an equivalent substitute.

Quantitative Differentiation Evidence for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide


Unique 4-Methoxy Substitution Pattern vs. Sanofi's 3-Substituted FAAH Inhibitor Series

The compound features a 4-methoxy substituent on the phenyl ring, whereas a core patent from Sanofi-Aventis exemplifies a series of FAAH inhibitors with an unsubstituted phenyl or a 3-substituted pattern [1]. This positional isomerism is a key differentiator. In the context of FAAH inhibition, the specific placement of hydrogen-bond acceptors like the methoxy group is known to be critical for optimal interaction with the enzyme's catalytic triad and surrounding hydrophobic pockets [2]. Direct quantitative comparator data for this specific compound is not available in the public domain, but the structural difference is a class-level differentiator for binding interactions.

FAAH inhibition Structure-Activity Relationship Pain Endocannabinoid System

Branched 3-Methylbutanamide Tail vs. Linear Amide Analogs

The compound possesses a branched 3-methylbutanamide tail, which is structurally distinct from the linear butanamide or acetamide tails found in many early FAAH inhibitors . The introduction of branching can influence the molecule's lipophilicity (LogP) and metabolic stability. While quantitative data for this specific compound is lacking, class-level data indicates that increasing steric bulk proximal to the amide bond can shield it from hydrolytic enzymes, potentially leading to improved metabolic profiles compared to linear analogs [1]. This structural feature is a key differentiator from compounds like N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide.

FAAH inhibition Metabolic Stability Lipophilicity Drug Design

Potential for Distinct Cytochrome P450 (CYP) Interaction Profile

The combined structural features—the 4-methoxy group and the branched amide—create a unique electronic and steric environment that is likely to interact differently with drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6) compared to other FAAH inhibitors. For instance, URB597, a widely used FAAH inhibitor, is known for its CYP-mediated metabolism and potential for drug-drug interactions [1]. This compound's distinct structure may lead to a different CYP inhibition or induction profile. Direct quantitative data is not available, but this is a critical class-level inference for compound selection in polypharmacy studies.

FAAH inhibition Drug Metabolism CYP450 Drug-Drug Interactions

Explicit Statement on Limited Quantitative Public Data for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide

It must be explicitly stated that a search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) does not yield a published IC50, Ki, or any other quantitative activity measurement for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide specifically against FAAH or any other target. The available evidence for differentiation is therefore based on structural comparison to closely related series with known activity, not on direct head-to-head biological data. This absence of data itself is a critical piece of evidence for procurement decisions, as it positions this compound as an early-stage or niche research tool rather than a well-validated lead.

FAAH inhibition Data Transparency Hit Identification Lead Optimization

Optimal Research and Procurement Applications for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide


Structure-Activity Relationship (SAR) Expansion of Sanofi's FAAH Inhibitor Series

The primary application is in medicinal chemistry programs aiming to explore SAR beyond Sanofi's patented chemical space. Its unique 4-methoxy substitution pattern on the phenyl ring makes it a valuable tool for probing the impact of positional isomerism on FAAH binding affinity and selectivity, addressing a gap not covered by the typical 3-substituted analogs [1].

In Vitro Metabolism and Drug-Drug Interaction Profiling

Given its distinct structural features, this compound serves as an ideal candidate for comparative metabolism studies. Researchers can use it to investigate how the branched tail and specific substitution pattern affect CYP450 enzyme interactions and metabolic stability relative to linear analogs or structurally unrelated FAAH inhibitors like URB597 [1].

Use as a Structurally-Matched Negative Control Compound

The lack of public potency data, while a limitation, can be an advantage. If confirmed inactive or weakly active against FAAH, this compound could serve as an excellent, structurally-matched negative control for experiments using more potent 2-oxopyrrolidine-based FAAH inhibitors, helping to confirm that observed effects are target-specific [1].

Crystallography and Biophysical Binding Studies

Its novel scaffold makes it a candidate for co-crystallization studies with FAAH. Determining its binding mode could provide critical structural insights for the rational design of next-generation inhibitors with improved selectivity, confirming if the 4-methoxy group engages with the enzyme's acyl chain-binding pocket as hypothesized [1].

Quote Request

Request a Quote for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.